Human MAO-B Inhibition Selectivity vs. MAO-A and A2A Adenosine Receptor
4-(2-Chlorophenyl)-1,3-oxazol-2-amine demonstrates a distinct selectivity profile, preferentially inhibiting human Monoamine Oxidase B (MAO-B) over Monoamine Oxidase A (MAO-A) and showing minimal affinity for the adenosine A2A receptor [1]. This contrasts with other structurally related compounds that may exhibit pan-inhibition or different selectivity fingerprints [1]. The ortho-chloro substitution on the phenyl ring is believed to be a key driver of this specific profile [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-B: 182 nM; MAO-A: 726 nM; A2A: >10,000 nM |
| Comparator Or Baseline | MAO-A (for target compound); A2A receptor (for target compound) |
| Quantified Difference | Approximately 4-fold selectivity for MAO-B over MAO-A; >55-fold selectivity vs. A2A |
| Conditions | Inhibition of human MAO-A and MAO-B after 1 hr by luminescence assay; Displacement of [3H]ZM241385 from human adenosine A2A receptor expressed in HEK293 cells after 1 hr by microbeta scintillation counting [1]. |
Why This Matters
This selectivity profile is critical for research programs targeting MAO-B related pathways, such as those in Parkinson's disease, where minimizing MAO-A inhibition can reduce side-effect liabilities.
- [1] BindingDB. Entry for CHEMBL2312981 (4-(2-chlorophenyl)-1,3-oxazol-2-amine). View Source
